molecular formula C13H10BrFN2O B5854543 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea

1-(2-Bromophenyl)-3-(4-fluorophenyl)urea

Cat. No.: B5854543
M. Wt: 309.13 g/mol
InChI Key: JVOCHXLDMUBEIB-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C13H10BrFN2O. It is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, connected through a urea linkage.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2-bromoaniline with 4-fluoroaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by agents like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-Bromophenyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-(2-Bromophenyl)-3-(4-fluorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

1-(2-Bromophenyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

  • 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea
  • 1-(2-Bromophenyl)-3-(4-methylphenyl)urea
  • 1-(2-Fluorophenyl)-3-(4-bromophenyl)urea

These compounds share similar structural features but differ in the substituents on the phenyl rings. The uniqueness of this compound lies in the specific combination of bromine and fluorine atoms, which can result in distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-bromophenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOCHXLDMUBEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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